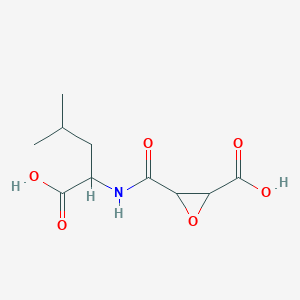

N-(3-Carboxyoxirane-2-carbonyl)leucine

Description

Structure

3D Structure

Properties

CAS No. |

791730-19-3 |

|---|---|

Molecular Formula |

C10H15NO6 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

3-[(1-carboxy-3-methylbutyl)carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C10H15NO6/c1-4(2)3-5(9(13)14)11-8(12)6-7(17-6)10(15)16/h4-7H,3H2,1-2H3,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

TZOQFUTZWYTVLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1C(O1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 3 Carboxyoxirane 2 Carbonyl Leucine Analogs

Chemical Synthesis Approaches for Peptidyl Epoxysuccinate Inhibitors

The chemical synthesis of peptidyl epoxysuccinate inhibitors primarily revolves around the stereoselective construction of the trans-epoxysuccinyl core and its subsequent coupling with peptide fragments. A notable strategy involves the use of indoline-type epoxyamides as key intermediates. This approach allows for the stereoselective synthesis of cathepsin inhibitors like E-64 and its analogs. The synthetic route's flexibility permits the preparation of a variety of epoxysuccinic acid derivatives by leveraging the facile substitution of the indole (B1671886) moiety of corresponding indole epoxyamides with different nucleophiles. nih.gov

Solid-phase synthesis has also emerged as a powerful technique for generating libraries of epoxysuccinate-based inhibitors. This methodology allows for the systematic variation of peptide components on both sides of the epoxide functional group, facilitating the exploration of structure-activity relationships. By employing a solid support, the synthesis and purification of these peptidic compounds are streamlined, enabling the rapid generation of diverse inhibitor libraries.

Another approach focuses on the modification of the peptide backbone itself, such as the incorporation of non-natural amino acids or the derivatization of the terminal functionalities to modulate the inhibitor's properties. These chemical synthesis approaches are crucial for developing inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of Specific N-(3-Carboxyoxirane-2-carbonyl)leucine Derivatives (e.g., E-64c, E-64c-hydrazide)

E-64c (Loxistatin Acid)

The synthesis of E-64c, also known as loxistatin acid, can be achieved through both chemical and enzymatic methods. A stereoselective chemical synthesis has been described starting from indoline-type epoxyamides, which allows for the controlled formation of the required (2S, 3S)-trans-epoxysuccinyl moiety. nih.gov

More recently, a highly efficient one-pot biocatalytic synthesis has been developed. researchgate.net This chemoenzymatic approach utilizes a pair of amide bond-forming enzymes, an ATP-grasp enzyme and an amide bond synthetase, discovered from the E-64 biosynthetic pathway. researchgate.netnih.gov This system starts with the epoxidation of fumaric acid to yield (2S, 3S)-trans-epoxysuccinic acid, followed by sequential condensation with L-leucine and isoamylamine. researchgate.netbiorxiv.orgresearchgate.net This enzymatic approach is highly stereoselective and avoids the need for complex protection and deprotection steps often required in traditional chemical synthesis. researchgate.net A notable advantage of this biocatalytic method is the high isolated yield achieved in a single reaction vessel. For instance, a one-pot reaction for the synthesis of E-64c yielded the final product with a 54% isolated yield. researchgate.net

E-64c-hydrazide

E-64c-hydrazide, a key derivative for developing selective cathepsin C inhibitors, can also be synthesized using chemoenzymatic strategies. The synthesis involves the enzymatic formation of the this compound intermediate, followed by a chemical coupling step with a protected hydrazine (B178648) derivative. Subsequent deprotection furnishes the final E-64c-hydrazide. This combined approach leverages the stereoselectivity of the enzymatic step and the versatility of chemical transformations.

Design and Synthesis of Analogs for Modified Inhibitory Profiles

The design and synthesis of this compound analogs are primarily driven by the goal of achieving enhanced potency and selectivity towards specific cysteine proteases. Structure-activity relationship (SAR) studies are instrumental in guiding the design of new derivatives.

One successful strategy has been the modification of the C-terminal isoamylamide group of E-64c. For instance, the conversion of the terminal amide to a hydrazide moiety in E-64c-hydrazide provided a lead structure for the development of potent and selective cathepsin C inhibitors. The distal amino group of the hydrazide can be further functionalized to optimize interactions with specific pockets in the target enzyme.

A combinatorial biocatalysis approach has been employed to generate a library of E-64 analogs by varying the amino acid and amine building blocks in the one-pot enzymatic synthesis. researchgate.net This method has led to the identification of novel inhibitors with enhanced potency against cathepsin B. The isolated yields of several of these new analogs are presented in the table below, demonstrating the utility of this approach for generating diverse inhibitor candidates.

| Compound | Amino Acid (a) | Amine (b) | Isolated Yield (%) |

| E-64c | L-Leucine | Isoamylamine | 54 |

| (2S,3S)-t-ES-a9-b7 | L-Phenylalanine | 2-Phenylethylamine | 35 |

| (2S,3S)-t-ES-a9-b13 | L-Phenylalanine | 3-Phenylpropylamine | 40 |

| (2S,3S)-t-ES-a10-b9 | L-Tyrosine | 2-(4-Hydroxyphenyl)ethylamine | 28 |

| (2S,3S)-t-ES-a10-b14 | L-Tyrosine | 3-Phenylpropylamine | 37 |

| (2S,3S)-t-ES-a10-b26 | L-Tyrosine | 4-Phenylbutylamine | 31 |

| (2S,3S)-t-ES-Leu-b44 | L-Leucine | 4-Aminobenzylamine | 45 |

This table presents the isolated yields of E-64c and several of its analogs synthesized via a one-pot biocatalytic reaction. The data highlights the flexibility of the enzymatic system in accommodating different amino acid and amine substrates. Data sourced from researchgate.net.

Further modifications to the peptide backbone, such as the introduction of unnatural amino acids or peptidomimetic scaffolds, represent another avenue for creating analogs with novel inhibitory properties. The overarching goal of these synthetic efforts is to develop highly selective inhibitors that can serve as valuable tools for studying the biological roles of specific cysteine proteases and as potential therapeutic agents.

Mechanism of Cysteine Protease Inhibition by N 3 Carboxyoxirane 2 Carbonyl Leucine Analogs

Irreversible Formation of a Thioether Bond with the Catalytic Cysteine Residue

The cornerstone of the inhibitory mechanism of N-(3-Carboxyoxirane-2-carbonyl)leucine analogs is the formation of a stable, covalent thioether bond with the catalytic cysteine residue in the active site of the protease. agscientific.com This process is highly specific to cysteine proteases, as the inhibitor does not affect cysteine residues in other types of enzymes or serine proteases (with the exception of trypsin). agscientific.comsigmaaldrich.com

The reaction proceeds via a nucleophilic attack from the thiolate anion of the active site cysteine on one of the carbon atoms of the inhibitor's epoxide ring. wikipedia.org This attack leads to the opening of the strained epoxide ring and the subsequent formation of an irreversible covalent bond between the inhibitor and the enzyme. wikipedia.orgebi.ac.uk This S-alkylation of the active site cysteine effectively and permanently blocks the enzyme's catalytic activity. ebi.ac.uk The enzyme and inhibitor combine in an equimolar ratio, meaning one molecule of the inhibitor is sufficient to inactivate one molecule of the enzyme. sigmaaldrich.com This irreversible binding is stable and is not reversed by methods such as dialysis or gel filtration. sigmaaldrich.com

Role of the Epoxide Ring Opening in Inhibitory Activity

The epoxide ring, specifically a trans-epoxysuccinic acid group, is a critical functional group responsible for the inhibitory effect of this compound and its derivatives. wikipedia.orgsigmaaldrich.com The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, a key feature that drives the inhibition mechanism. libretexts.org

The inhibition process is initiated when the highly reactive thiol group of the catalytic cysteine residue in the protease's active site attacks the C2 carbon of the epoxide ring. wikipedia.org This nucleophilic attack results in the opening of the epoxide ring and the formation of the covalent thioether linkage. wikipedia.orgebi.ac.uk The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org Crystal structures of complexes between E-64 and the cysteine protease papain have confirmed that the inhibitor binds in the substrate-binding subsites (S subsites) of the enzyme, positioning the epoxide ring for optimal interaction with the catalytic cysteine. wikipedia.orgnih.gov

Kinetic Parameters of Enzyme Inhibition

The potency of this compound analogs as cysteine protease inhibitors is reflected in their kinetic parameters. These inhibitors demonstrate high efficacy, often at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. For the E-64 analog, these values highlight its strong inhibitory action against various cathepsins. abcam.comcellsignal.com

| Enzyme | IC50 Value (nM) |

| Cathepsin K | 1.4 abcam.comcellsignal.com |

| Cathepsin L | 2.5 abcam.comcellsignal.com |

| Cathepsin S | 4.1 abcam.comcellsignal.com |

| Papain | 9.0 medchemexpress.com |

The rate of inactivation also varies for different cysteine proteases. The table below shows the half-times for the inhibition of several proteases at a 10 micromolar concentration of E-64, indicating rapid action against enzymes like papain and cathepsin L. ebi.ac.uk

| Enzyme | Half-time of Inhibition (seconds) at 10 µM E-64 |

| Papain | 0.1 ebi.ac.uk |

| Cathepsin B | 0.8 ebi.ac.uk |

| Cathepsin L | 0.7 ebi.ac.uk |

| Cathepsin H | 17.0 ebi.ac.uk |

| Calpain | 9.2 ebi.ac.uk |

Non-Competitive Nature of Inhibition with Respect to Thiol Components

The inhibition of cysteine proteases by E-64, an analog of this compound, exhibits a non-competitive nature with respect to thiol components. sigmaaldrich.com This means that the presence of other thiol-containing compounds does not compete with the inhibitor for binding to the enzyme's active site. The inhibitor's action is specifically directed at the catalytic cysteine residue through the unique epoxide reaction, a mechanism distinct from simple thiol-disulfide exchange or other reversible interactions that might be affected by the presence of other thiols. agscientific.comsigmaaldrich.com

Enzyme Specificity and Substrate Promiscuity of N 3 Carboxyoxirane 2 Carbonyl Leucine Analogs

Inhibition Profile Against Papain-like Cysteine Proteases (e.g., Cathepsins B, H, L, Papain, Bromelain (B1164189), Ficin)

Analogs of N-(3-Carboxyoxirane-2-carbonyl)leucine, particularly E-64, exhibit a broad-spectrum inhibitory activity against papain-like cysteine proteases. These inhibitors act by forming a covalent thioether bond with the active site cysteine residue of the protease, leading to irreversible inactivation. agscientific.comwikipedia.org The rates of inhibition, however, can vary significantly among different enzymes within this family. ebi.ac.uk

The inhibitory potency of E-64 has been quantified against several key cathepsins. For instance, it demonstrates low nanomolar efficacy with IC50 values of 1.4 nM for cathepsin K, 2.5 nM for cathepsin L, and 4.1 nM for cathepsin S. tocris.com Further kinetic studies have revealed the half-times for inhibition at a 10 micromolar concentration of E-64 to be 0.8 seconds for cathepsin B and 0.7 seconds for cathepsin L, indicating rapid inactivation. ebi.ac.uk In contrast, cathepsin H is inhibited more slowly, with a half-time of 17 seconds. ebi.ac.uk

Papain, the archetypal cysteine protease, is very rapidly inhibited by E-64, with a half-time of just 0.1 seconds at a 10 micromolar concentration. ebi.ac.uk Other plant-derived papain-like proteases, such as bromelain from pineapple and ficin, are also susceptible to inhibition by E-64 and its analogs. agscientific.comsigmaaldrich.com For bromelain, E-64 acts as a competitive inhibitor with Ki values in the range of 3.6 to 5.1 µM for recombinant bromelain and 5.5 to 6.9 µM for commercial bromelain. scirp.org While basic bromelains are slowly inactivated by E-64, ananain, another cysteine protease from pineapple, is inhibited much more rapidly. nih.gov

Table 1: Inhibition of Papain-like Cysteine Proteases by E-64

| Enzyme | Inhibition Metric | Value |

|---|---|---|

| Cathepsin K | IC50 | 1.4 nM |

| Cathepsin L | IC50 | 2.5 nM |

| Cathepsin S | IC50 | 4.1 nM |

| Papain | Half-time (at 10 µM) | 0.1 s |

| Cathepsin B | Half-time (at 10 µM) | 0.8 s |

| Cathepsin L | Half-time (at 10 µM) | 0.7 s |

| Cathepsin H | Half-time (at 10 µM) | 17 s |

| Recombinant Bromelain | Ki | 3.6 - 5.1 µM |

| Commercial Bromelain | Ki | 5.5 - 6.9 µM |

Specificity Towards Calpains and Related Calcium-Stimulated Cysteine Proteases

Calpains, a family of calcium-dependent intracellular cysteine proteases, are also significant targets for this compound analogs like E-64. wikipedia.org These inhibitors have been instrumental in elucidating the physiological and pathological roles of calpains. E-64 is an irreversible and cell-permeable inhibitor of both calpain 1 (μ-calpain) and calpain 2 (m-calpain). nih.gov The half-time for the inhibition of calpain by E-64 at a 10 micromolar concentration is 9.2 seconds. ebi.ac.uk

The inhibitory action of E-64 and its derivatives on calpains has been demonstrated to have functional consequences. For example, the cell-permeable analog E-64-d has been shown to protect protein kinase C from proteolysis by calpain. nih.gov Furthermore, calpain inhibition by E-64 has been linked to the restoration of normal synaptic function and improvement in spatial-working memory in animal models of Alzheimer's disease. nih.gov The effectiveness of E-64 in cellular and tissue models is sometimes dependent on membrane permeability, which can be altered in pathological states. nih.gov

Table 2: Inhibition of Calpains by E-64

| Enzyme Family | Specific Enzyme(s) | Inhibitor | Inhibition Metric | Value |

|---|---|---|---|---|

| Calpains | Calpain | E-64 | Half-time (at 10 µM) | 9.2 s |

| Calpains | Calpain 1 and Calpain 2 | E-64 | - | Irreversible inhibitor |

| Calpains | Calpain | E-64-d | - | Potent inhibitor |

Differential Specificity Among Calpain Isoforms

While E-64 is a broad inhibitor of calpains, evidence suggests that there can be differential specificity of calpain inhibitors among the various calpain isoforms. The two major ubiquitous isoforms, calpain-1 and calpain-2, while both inhibited by E-64, have been shown to play different roles in neurodegenerative processes, and their response to other calpain inhibitors can vary. mdpi.com For instance, in a rat model of Parkinson's disease, the calpain inhibitor calpeptin (B1683957) was found to significantly attenuate the increase in calpain-2 expression, while having a less significant effect on calpain-1 levels. mdpi.com

The muscle-specific isoform, calpain-3, also exhibits distinct interactions. A study on the Na+-Ca2+ exchanger isoform 3 (NCX3) revealed that its activity is increased by calpain-3. nih.govnih.gov This effect was specific to both calpain-1 and calpain-3, and only occurred with a particular splice variant of NCX3 that is predominantly expressed in skeletal muscle. nih.govnih.gov This demonstrates a high degree of specificity in the interaction between calpain isoforms and their substrates, which can be influenced by the inhibitor. The development of isoform-specific calpain inhibitors remains an active area of research to allow for more targeted therapeutic interventions.

Structure Activity Relationship Sar Studies of N 3 Carboxyoxirane 2 Carbonyl Leucine Analogs

Identification of Key Structural Moieties for Inhibitory Potency

The inhibitory activity of N-(3-Carboxyoxirane-2-carbonyl)leucine analogs is critically dependent on several key structural features. The core scaffold consists of an epoxysuccinyl group linked to an amino acid or peptide moiety.

The trans-epoxysuccinyl group is the lynchpin of the inhibitory activity, acting as a "warhead" that forms a covalent bond with the active site cysteine residue of the target protease. wikipedia.orgbiorxiv.org The electrophilic nature of the epoxide ring allows for nucleophilic attack by the thiolate anion of the catalytic cysteine, leading to irreversible inhibition. wikipedia.org Studies have shown that replacement of the epoxide with a less reactive fumaryl (B14642384) group results in a 100-fold decrease in inhibitory activity. nih.gov

The leucine (B10760876) residue plays a crucial role in directing the inhibitor to the active site of the protease. Specifically, the isobutyl side chain of leucine is accommodated in the S2 subsite of many cysteine proteases, a hydrophobic pocket that contributes significantly to substrate recognition. nih.govnih.gov The importance of this interaction is underscored by the observation that variations in the amino acid at this position can modulate the inhibitor's potency and selectivity. nih.govnih.gov

| Key Structural Moiety | Function in Inhibitory Potency |

| trans-Epoxysuccinyl group | Covalently binds to the active site cysteine, causing irreversible inhibition. |

| Leucine side chain | Occupies the S2 subsite of the protease, contributing to binding affinity and selectivity. |

| Peptide backbone | Provides the structural framework and participates in hydrogen bonding interactions. |

Influence of Distal Amino Group Functionalization on S2 Pocket Occupation

The S2 subsite of many cysteine proteases is a key determinant of substrate and inhibitor specificity. In the context of this compound analogs, which are often extended with additional amino acids or other chemical moieties, the nature of the group occupying the S2 pocket has a profound impact on inhibitory activity.

While the leucine side chain is well-suited for the S2 pocket of many proteases, modifications to the distal part of the inhibitor molecule can further enhance binding. For instance, in E-64, the agmatine (B1664431) group extends from the leucine residue, and while the leucine side chain occupies the S2 pocket, the guanidino group of agmatine can form additional interactions. wikipedia.org

In synthetic analogs, replacing the guanidino group with other functionalities has been explored. For example, the analog L-trans-Epoxysuccinyl-leucylamido(3-methyl)butane (Ep-475) was found to be a more potent inhibitor of cathepsins B and L than E-64, suggesting that a hydrophobic group at this position can be more favorable for binding to these particular proteases. nih.gov

Studies on epoxysuccinyl amino acid benzyl (B1604629) esters and benzyl amides have indicated that the amide proton of the benzyl amide group can interact with the S2 subsite in both cathepsin B and papain, thereby increasing the potency of these inhibitors. nih.govnih.gov This highlights that not only the side chain of the amino acid but also the functional groups of the C-terminal blocking group can influence interactions within the S2 pocket.

| Analog | Distal Functional Group | Effect on S2 Pocket Interaction and Potency |

| E-64 | Agmatine (guanidino group) | Forms interactions that contribute to broad-spectrum inhibition. |

| Ep-475 | 3-methylbutane | Increased hydrophobicity enhances potency against cathepsins B and L compared to E-64. nih.gov |

| HO-Eps-AA-NHBzl | Benzyl amide | The amide proton interacts with the S2 subsite, increasing potency. nih.govnih.gov |

Relationship Between Carboxyl-Containing Functionality and Activity

The carboxyl group of the epoxysuccinyl moiety, which is a defining feature of this compound, plays a significant role in the inhibitor's activity and selectivity. This carboxyl group can be either free or derivatized as an ester or amide.

Derivatization of this carboxyl group has been shown to confer selectivity for cathepsin B over other cysteine proteases like papain. nih.gov Specifically, when the carboxyl group is converted to an ethyl ester or an n-propylamide, and this is combined with a dipeptidyl moiety having a free C-terminal carboxylate, the resulting inhibitors show enhanced selectivity for cathepsin B. nih.govnih.gov This selectivity is proposed to arise from an interaction with histidine residues in a specific loop region of cathepsin B that is not present in other papain-family proteases. nih.gov This loop provides a positively charged anchor for the C-terminal carboxylate of the inhibitor. nih.gov

For instance, the compound N-(L-3-trans-ethoxycarbonyloxirane-2-carbonyl)-L-isoleucyl-L-proline (CA-030) and N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline (CA-074) are potent and specific inhibitors of cathepsin B. nih.gov The presence of the ethyl ester or n-propylamide group on the oxirane ring is crucial for distinguishing cathepsin B from other cysteine proteases. nih.gov

| Modification of Epoxysuccinyl Carboxyl Group | C-terminal Moiety | Effect on Selectivity |

| Free Carboxyl (e.g., in E-64) | Blocked or extended | Broad-spectrum inhibition. |

| Ester (e.g., Ethyl ester in CA-030) | Free Carboxyl (e.g., Proline) | Increased selectivity for Cathepsin B. nih.govnih.gov |

| Amide (e.g., n-propylamide in CA-074) | Free Carboxyl (e.g., Proline) | Increased selectivity for Cathepsin B. nih.govnih.gov |

Stereochemical Considerations for Optimal Enzyme Binding

The stereochemistry of both the epoxysuccinyl ring and the amino acid residues is critical for the inhibitory activity of this compound analogs. The naturally occurring and most potent form of the epoxysuccinyl moiety is the L-trans configuration. wikipedia.orgnih.gov The "trans" refers to the relative stereochemistry of the two carboxyl groups on the oxirane ring, and the "L" designation is based on the configuration of the carbon atom attached to the peptide chain.

The amino acid residues in the peptide portion of the inhibitor must also possess the correct stereochemistry to fit into the enzyme's active site. For cysteine proteases, which typically process L-amino acids, the inhibitors must also contain L-amino acids to be recognized and to bind with high affinity. biorxiv.org The precise spatial arrangement of the side chains and the peptide backbone is essential for positioning the epoxysuccinyl warhead for optimal reaction with the catalytic cysteine.

Crystal structures of E-64 complexed with papain have confirmed that the inhibitor binds in the S subsites of the enzyme's active site, with the L-leucine side chain occupying the S2 pocket. wikipedia.org This highlights the importance of the correct stereochemistry for achieving the necessary interactions for potent inhibition.

| Stereochemical Feature | Optimal Configuration | Rationale |

| Epoxysuccinyl Ring | L-trans | This configuration is complementary to the active site of target cysteine proteases, allowing for efficient covalent modification of the catalytic cysteine. wikipedia.orgnih.gov |

| Amino Acid Residues | L-configuration | Cysteine proteases have a strong preference for L-amino acids, and inhibitors with this configuration will bind with higher affinity. biorxiv.org |

Molecular Interactions and Computational Modeling in the Study of N 3 Carboxyoxirane 2 Carbonyl Leucine Analogs

X-ray Crystallographic Analysis of Enzyme-Inhibitor Complexes

X-ray crystallography has been a pivotal technique for elucidating the three-dimensional structures of enzyme-inhibitor complexes involving analogs of N-(3-Carboxyoxirane-2-carbonyl)leucine. These studies have provided a detailed map of the molecular interactions that govern the potent and often irreversible inhibition of cysteine proteases.

Analyses of complexes between inhibitors like E-64-c (N-[N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl]isoamylamine) and the archetypal cysteine protease papain have revealed the precise mechanism of inhibition. The crystal structure of the E-64-c-papain complex, determined at resolutions as high as 1.9 Å, shows that the C2 atom of the inhibitor's oxirane ring forms a covalent thioether bond with the sulfur atom of the active site residue, Cys-25. nih.govnih.gov This covalent bond formation is accompanied by a configurational inversion at the C2 atom, from the S-form to the R-form, confirming that the nucleophilic attack by the Cys-25 thiol occurs at the side opposite to the epoxy oxygen atom. nih.gov

Beyond the covalent linkage, the specificity and high affinity of these inhibitors are driven by a network of non-covalent interactions. Extensive hydrogen bonding and hydrophobic interactions secure the inhibitor within the enzyme's active site cleft. nih.gov For instance, the leucyl and isoamylamide groups of E-64-c are firmly anchored into the S subsites of papain. nih.gov Interestingly, crystallographic studies of different polymorphous forms of the E-64-c-papain complex have shown significant differences in the binding modes of the leucine (B10760876) and isoamylamide moieties, highlighting the conformational adaptability of the enzyme's active site. nih.gov

Similar structural studies have been conducted on other cysteine proteases. The complex of mexicain, a protease from the plant Jacaratia mexicana, with E-64 was solved at 2.1 Å resolution. researchgate.net This analysis confirmed the typical papain-like fold of the enzyme and the covalent bonding of the inhibitor to the active site Cys-25. researchgate.net

Table 1: Crystallographic Data for Enzyme-Inhibitor Complexes

| Enzyme | Inhibitor | PDB ID | Resolution (Å) | R-factor | Reference |

|---|---|---|---|---|---|

| Papain | E-64-c | 1PPP | 1.9 | 0.194 | nih.gov |

| Mexicain | E-64 | 2BDZ | 2.1 | 0.177 | researchgate.net |

| Papain | E-64-c | - | 2.5 | 0.269 | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Modes

While X-ray crystallography provides static snapshots of enzyme-inhibitor complexes, molecular dynamics (MD) simulations offer a dynamic perspective, elucidating the flexibility of both the enzyme and the inhibitor and the stability of their interactions over time.

MD simulations have been employed to investigate the binding modes of E-64 and its analogs to cysteine proteases, complementing crystallographic data. For the papain-E-64-c complex, MD simulations starting from the crystal structures proposed two distinct stationary states. nih.gov One of these simulated states closely matched the binding mode observed in one of the crystal forms (Form I). nih.gov The other state, however, showed some deviation from the second crystal structure (Form II), particularly concerning the interaction of the isoamylamide group with the papain S subsites. nih.gov This suggests that the inhibitor can adopt multiple stable or metastable conformations within the active site, a phenomenon that is crucial for understanding its inhibitory mechanism.

Simulations have also been used to compare the stability of different potential covalent adducts. By applying MD simulations to both the R- and S-configurational forms of the E-64 C2 atom covalently bonded to papain's Cys-25, researchers found that the hydrogen bonding mode was more advantageous in the R-form, which is consistent with the configuration observed in crystal structures. researchgate.net These computational results provide a thermodynamic and dynamic rationale for the experimentally observed stereochemistry of the inhibition reaction.

Prediction of Enzyme Active Site Characteristics for Inhibitor Design

Understanding the characteristics of an enzyme's active site is fundamental to the rational design of potent and selective inhibitors. Computational approaches leverage structural information from crystallography and other techniques to predict key features of the active site, thereby guiding the synthesis of novel inhibitor analogs.

The detailed structural data from complexes like papain-E-64 provide a blueprint of the active site's topology and chemical environment. nih.govresearchgate.net This includes the size and hydrophobicity of the S2 and S3 subsites, which accommodate the leucine and isoamylamide/agmatine (B1664431) moieties of the inhibitor, respectively. nih.govresearchgate.net The significant differences observed in the side-chain interactions at these subsites among various cysteine proteases form the basis for designing selective inhibitors. nih.gov

Computational inhibitor design strategies often begin by identifying "hot spots" within the active site—key residues or regions that contribute disproportionately to the binding energy. By designing molecules that make optimal contact with these hot spots, the affinity and specificity of the inhibitor can be enhanced. This process involves building a computational model of the target enzyme's active site and then using algorithms to dock and score potential inhibitor candidates based on their shape complementarity and the favorability of their electrostatic and hydrophobic interactions.

Analysis of Mobile Loops and Active Site Gating in Enzyme-Inhibitor Complexes

The binding of an inhibitor to an enzyme active site is not a simple lock-and-key process. Often, it involves conformational changes in the enzyme, including the movement of loops that can act as "gates" controlling access to the active site. While the term "gating" is not explicitly used in all studies of E-64 complexes, the available structural data strongly suggest a high degree of active site flexibility.

The existence of polymorphous crystals of the papain-E-64-c complex, where the inhibitor adopts different binding modes, is a clear indication of the active site's conformational plasticity. nih.gov In one crystal form, the leucine and isoamylamide groups of the inhibitor are bound in a manner significantly different from the other form, yet both modes are effective at blocking solvent access to the catalytic machinery. nih.gov This adaptability allows the enzyme to accommodate the inhibitor securely.

Furthermore, in the crystal structure of the mexicain-E-64 complex, four monomers were present in the asymmetric unit. researchgate.net Notably, differences were observed in the precise placement and conformation of the bound E-64 molecule in each of the four monomers. researchgate.net This variation within a single crystal provides direct evidence of the flexibility of the active site regions that interact with the inhibitor. These observed differences in inhibitor binding imply that surrounding loops and side chains must adjust to accommodate these varied conformations, a behavior consistent with the principles of active site gating and induced fit.

Computational Approaches for Understanding Molecular Recognition and Charge Densities

Molecular recognition, the specific interaction between two or more molecules, is governed by a combination of steric, hydrophobic, and electrostatic forces. Computational chemistry provides powerful tools to dissect these forces and understand the charge distributions that mediate enzyme-inhibitor binding.

The interaction between E-64 analogs and cysteine proteases involves a precise interplay of these forces. The covalent bond formation is the irreversible step, but the initial recognition and positioning of the inhibitor are guided by non-covalent interactions. The primary interactions involve the inhibitor's backbone forming hydrogen bonds with the main chains of the enzyme's active site residues. nih.gov

Computational methods like Poisson-Boltzmann calculations can be used to model the electrostatic potential surfaces of both the enzyme and the inhibitor. These calculations help to identify regions of positive and negative charge that are crucial for electrostatic steering and binding. For example, such models can define the interactions between charged groups on the inhibitor, like the guanidinium (B1211019) cation of E-64, and complementary charged residues within the enzyme's active site, such as an aspartate residue in the S1 subsite. nih.gov By understanding these electrostatic and charge density characteristics, it is possible to design inhibitors with improved recognition profiles.

In Vitro and Ex Vivo Biochemical Applications and Methodologies

Utilization as a Specific Active-Site Titrant for Cysteine Proteinases

N-(3-Carboxyoxirane-2-carbonyl)leucine, widely known as E-64, is a highly regarded tool in biochemistry for the active-site titration of cysteine proteinases. interchim.fragscientific.com Active-site titration is a technique used to determine the precise concentration of active enzyme molecules in a preparation. The effectiveness of E-64 in this application stems from its specific and irreversible mechanism of inhibition. apexbt.com

The inhibitor, a natural product isolated from Aspergillus japonicus, belongs to the epoxysuccinate class of inhibitors. interchim.fr Its mechanism involves the covalent modification of the active site cysteine residue. The trans-epoxysuccinyl group of E-64 is the active moiety that forms a stable thioether bond with the thiol group of the catalytic cysteine residue, leading to the opening of the epoxide ring and irreversible inactivation of the enzyme. interchim.frebi.ac.uk This reaction is highly specific to the cysteine residues within the active site of cysteine proteases and does not affect cysteine residues in other types of enzymes. interchim.fragscientific.com

The stoichiometry of the reaction between E-64 and a cysteine protease is 1:1, meaning one molecule of the inhibitor binds to one active site of the enzyme. sigmaaldrich.com This equimolar binding is a critical prerequisite for an effective active-site titrant. By introducing a known quantity of E-64 to an enzyme solution and measuring the amount of inhibitor consumed to completely abolish enzyme activity, researchers can accurately calculate the concentration of catalytically active enzyme. This method is invaluable for standardizing enzyme preparations and ensuring accuracy in kinetic studies. ebi.ac.uk E-64's high selectivity for cysteine proteases, coupled with its irreversible binding, makes it a superior choice for these quantitative assessments. agscientific.com

Application in Enzymatic Assays for Proteolytic Activity Measurement (e.g., zymography)

This compound is a crucial reagent in various enzymatic assays designed to measure and characterize proteolytic activity. Its high potency and specificity as an irreversible inhibitor of cysteine proteases allow it to be used as a tool to identify the contribution of this class of enzymes to the total proteolytic activity within a sample. selleckchem.com

In standard proteolytic assays, the cleavage of a specific substrate is monitored over time. By comparing the rate of substrate degradation in the presence and absence of E-64, researchers can quantify the activity specifically attributable to cysteine proteases. If the addition of E-64 results in a significant reduction in proteolytic activity, it provides strong evidence for the involvement of cysteine proteases like papain, calpains, or cathepsins B, H, and L. apexbt.comselleckchem.com

One powerful technique for visualizing proteolytic activity is zymography. This method involves separating proteins by electrophoresis on a polyacrylamide gel that has been co-polymerized with a protein substrate, such as gelatin or casein. nih.gov After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the substrate. Areas of proteolytic activity appear as clear bands against a stained background. To confirm that the observed activity is from cysteine proteases, a parallel gel can be incubated with E-64. The disappearance or significant reduction in the intensity of a lytic band in the E-64-treated gel compared to the control gel indicates that the activity is due to a cysteine protease. This approach is particularly useful for identifying specific cysteine proteases in complex biological mixtures.

The following table summarizes the inhibitory constants for E-64 against a range of common cysteine proteases, highlighting its utility in these assays.

| Protease | IC₅₀ (nM) | Target Clan |

| Cathepsin K | 1.4 | CA |

| Cathepsin L | 2.5 | CA |

| Cathepsin S | 4.1 | CA |

| Papain | 9.0 | CA |

| Calpain | 9.2 (Half-time, s) | CA |

| Cathepsin B | 0.8 (Half-time, s) | CA |

| Cathepsin H | 17 (Half-time, s) | CA |

Data compiled from multiple sources. apexbt.comebi.ac.ukselleckchem.comcellsignal.com Note: Half-times for inhibition are reported at a 10 micromolar inhibitor concentration.

Characterization of Lysosomal Protein Degradation Pathways

The lysosome is a key organelle responsible for the degradation of cellular components through a process known as autophagy. nih.gov Lysosomes contain a host of hydrolytic enzymes, including a significant number of cysteine proteases known as cathepsins (e.g., Cathepsin B, H, and L). apexbt.com this compound is an indispensable tool for elucidating the role of these cysteine proteases in lysosomal protein degradation pathways.

By treating cells or isolated lysosomes with E-64, researchers can selectively inhibit the activity of these cathepsins. nih.gov The resulting accumulation of undigested proteins and autophagic vesicles provides direct evidence for the involvement of cysteine proteases in the degradation of specific substrates. nih.gov For example, studies have shown that inhibiting lysosomal proteolysis with E-64 can lead to the accumulation of autolysosomes and late endosomes, demonstrating the critical role of cathepsins in the final stages of autophagy. nih.gov

These experiments have been instrumental in understanding various cellular processes, including the clearance of misfolded proteins and damaged organelles. researchgate.net Defective lysosomal proteolysis is implicated in a range of human diseases, including neurodegenerative disorders like Alzheimer's disease. elsevierpure.compnas.org The use of E-64 in cellular models allows for the precise dissection of these pathways, helping to identify the specific proteases and substrates involved.

Studies on Protein Turnover and Amino Acid Release in Cellular Systems

Protein turnover is the continuous process of protein synthesis and degradation, which is essential for maintaining cellular homeostasis. nih.gov The degradation of proteins releases amino acids that can be recycled for the synthesis of new proteins or used in other metabolic pathways. nih.gov this compound, by inhibiting a major class of degradative enzymes, serves as a valuable agent in studies investigating the dynamics of protein turnover and amino acid release.

For instance, studies on muscle protein turnover have utilized inhibitors to differentiate between various proteolytic systems. nih.gov While leucine (B10760876) itself can influence protein turnover, the use of a specific inhibitor like E-64 allows for the targeted investigation of the degradative side of the equation. nih.govaging-us.com A reduction in the release of certain amino acids from cells or tissues following E-64 treatment would indicate that their liberation is dependent on the activity of cysteine proteases. These types of studies are crucial for understanding how cells regulate their protein content and amino acid pool in response to various physiological and pathological stimuli. researchgate.netmdpi.com

Role in Differentiating Protease Activities in Complex Biological Samples

Biological samples, such as cell lysates or tissue homogenates, contain a complex mixture of different proteases belonging to various classes, including serine, cysteine, aspartic, and metalloproteases. sigmaaldrich.com A key challenge in protease research is to identify and characterize the activity of a specific protease or class of proteases within this intricate environment. This compound's high selectivity makes it an excellent tool for this purpose. agscientific.com

E-64 is a highly selective inhibitor of cysteine proteases and generally does not inhibit enzymes from other catalytic classes, with the exception of trypsin to some extent. agscientific.comebi.ac.uk This specificity allows researchers to use E-64 to parse out the contribution of cysteine proteases to the total proteolytic activity of a sample.

A common experimental approach involves measuring the total proteolytic activity of a sample using a broad-spectrum substrate. The assay is then repeated in the presence of E-64. Any reduction in activity can be attributed to the inhibition of cysteine proteases. To further delineate the activities of other protease classes, a panel of class-specific inhibitors can be employed. For example, a researcher might use E-64 to inhibit cysteine proteases, PMSF for serine proteases, pepstatin A for aspartic proteases, and EDTA for metalloproteases. By systematically adding these inhibitors, the activity profile of the biological sample can be dissected. This methodology is fundamental in fields such as drug discovery and diagnostics, where identifying aberrant protease activity is often a key objective.

Biological Roles and Mechanistic Insights in Experimental Biological Systems

Modulation of Intracellular Protein Degradation and Turnover

Research indicates that N-(3-Carboxyoxirane-2-carbonyl)leucine (E-64) does not inhibit all enzymes containing functional thiol groups. Specifically, L-lactate dehydrogenase from the porcine heart is not inhibited by E-64 jci.org. This finding is significant as it suggests that the degradation of lactate (B86563) dehydrogenase is likely not mediated by the cysteine proteases that E-64 targets. Lactate dehydrogenase is a crucial enzyme in anaerobic metabolism, and understanding its turnover is vital. The lack of effect by E-64 points towards other proteolytic systems, such as the proteasome, being responsible for its degradation.

In experimental models using skeletal muscle cells, this compound (referred to as E64C in the study) has been shown to inhibit the release of tyrosine nih.gov. Tyrosine release is a common marker for muscle protein breakdown, as tyrosine is not reutilized for protein synthesis in muscle. The study found that low concentrations of the compound were effective in inhibiting tyrosine release, particularly when this release was enhanced, such as in conditions with increased cytoplasmic Ca2+ concentration nih.gov. This suggests that cysteine proteases, likely calcium-activated ones like calpains, play a role in the accelerated muscle protein degradation under certain conditions, and that this compound can effectively block this process.

Inhibition of Tyrosine Release by this compound in Skeletal Muscle Cells

| Condition | Effect of this compound | Implication |

|---|---|---|

| Basal Tyrosine Release | Inhibition observed | Cysteine proteases contribute to basal muscle protein turnover. |

| Enhanced Tyrosine Release (e.g., increased intracellular Ca2+) | Significant inhibition at low concentrations | Highlights a key role for calcium-activated cysteine proteases in accelerated proteolysis. nih.gov |

Role of Proteolytic Pathways in Metabolic Acidosis-Induced Muscle Proteolysis

| Proteolytic Pathway | Inhibitor Used in Studies | Effect on Acidosis-Induced Proteolysis | Conclusion |

|---|---|---|---|

| Lysosomal & Ca2+-activated Cysteine Proteases | E-64 (this compound) | No reduction in the overall increase jci.orgnih.gov | These pathways are not the primary drivers of accelerated proteolysis in this condition. |

| ATP-Dependent Pathway (Ubiquitin-Proteasome) | (Inferred by blocking ATP production) | Proteolysis reduced to control levels jci.orgnih.gov | This is the primary pathway activated by metabolic acidosis. nih.gov |

Intervention in Specific Protease-Mediated Biological Processes

The role of this compound in cardiac hypertrophy is not well-documented in the available scientific literature. However, research into the molecular mechanisms of cardiac hypertrophy has identified the calcineurin signaling pathway as a critical player nih.govahajournals.org. A study on a different, though similarly named, molecule, EPI64C, found that it acts as a negative regulator of cardiac hypertrophy by inhibiting calcineurin signaling nih.gov. This finding, while not directly related to this compound, highlights the importance of specific protein interactions in the development of this condition. Given that some cysteine proteases, like calpains, are calcium-dependent and have been implicated in cardiac remodeling, it is conceivable that a cysteine protease inhibitor could have effects in this context. However, direct experimental evidence demonstrating that this compound attenuates cardiac hypertrophy is currently lacking.

Influence on Cell Cycle Progression and Proliferation

The influence of this compound and its derivatives on cell cycle and proliferation is primarily linked to their ability to inhibit cysteine proteases, which play critical roles in cellular division and growth. Much of the direct research in this area has utilized the membrane-permeable derivative E-64d (Aloxistatin) to overcome the low cell permeability of the parent compound E-64.

Studies on human epidermoid carcinoma A431 cells demonstrated that E-64d can arrest cells at the mitotic metaphase. nih.govnih.gov This effect was found to be dose-dependent, with flow cytometry analysis revealing a significant increase in the G2/M phase population of the cell cycle after treatment. nih.govcaymanchem.com Time-lapse video analysis further confirmed that E-64d-treated cells remained in metaphase for an extended period compared to untreated cells. nih.gov While the precise molecular targets responsible for this mitotic arrest are still under investigation, these findings suggest that specific thiol proteases are essential for the completion of mitosis. nih.gov

The leucine (B10760876) component of the compound's name is also relevant, as leucine itself is a critical regulator of cell signaling pathways involved in growth and proliferation. oncotarget.comnih.gov Leucine deprivation has been shown to inhibit the proliferation of breast cancer cells and affect cell cycle progression, underscoring the importance of metabolic pathways linked to this amino acid in cancer biology. oncotarget.comnih.gov However, the effects of E-64 are attributed to its direct enzymatic inhibition rather than its role as a leucine source.

| Treatment | Observed Effect | Phase of Arrest | Reference |

|---|---|---|---|

| E-64d (20-100 µg/mL) | Dose-dependent arrest of cells at mitotic metaphase. | G2/M Phase | nih.govcaymanchem.com |

| E-64d (100 µg/mL for 5 hr) | 2.5-fold increase in the relative proportion of the G2/M cell population. | G2/M Phase | nih.gov |

Inhibition of Proteolytic Activity in Parasitic Organisms (e.g., Fasciola hepatica)

This compound (E-64) is a potent inhibitor of cysteine proteases secreted by the parasitic liver fluke, Fasciola hepatica. nih.gov This parasite causes fasciolosis, a disease with significant economic impact on livestock and an emerging threat to human health. mdpi.com The parasite's virulence, including its ability to invade host tissues, digest nutrients, and evade the immune system, is heavily dependent on the secretion of cysteine proteases, particularly cathepsin L-like enzymes (FhCL). nih.govresearchgate.net

E-64 and its derivatives serve as powerful tools to study the function of these parasitic enzymes and as a benchmark for the development of new anthelmintic drugs. nih.gov Research has shown that E-64 effectively abrogates the enzymatic activity in the excretory/secretory (E/S) products of adult flukes, confirming that this activity is predominantly derived from cysteine proteases. nih.gov

In vitro studies on newly excysted juveniles (NEJ) of F. hepatica have highlighted the differential effects of E-64 and its cell-permeable derivatives. While the parent compound E-64 showed only a minor reduction in fluke viability, the cell-permeable derivative E-64d caused a complete loss of viability over 19 days. nih.gov This suggests that intracellular cysteine proteases are crucial for parasite survival. nih.gov Inhibition of these proteases has been linked to a loss of worm motility, structural damage, and a reduced ability to migrate through host tissue, demonstrating their essential role in the early stages of infection. mdpi.com The primary targets within F. hepatica are cathepsins, such as FhCL1 and FhCL3, which are essential enzymes secreted by both juvenile and adult flukes. mdpi.com

Beyond Fasciola, E-64 has demonstrated antiparasitic activity against other organisms, including Giardia lamblia and filarial parasites, by inducing oxidative stress and apoptosis. selleckchem.com

Preservation of Dentin Matrix Integrity

Endogenous host-derived proteases, particularly cysteine cathepsins and matrix metalloproteinases (MMPs), play a significant role in the degradation of the dentin matrix. This degradation is a critical factor in the failure of resin-dentin bonds in dental restorations and in the progression of dental caries and erosion. Cysteine cathepsins present in dentin can degrade type I collagen, the primary organic component of the dentin matrix.

This compound (E-64), as a specific and potent inhibitor of cysteine cathepsins, has been investigated for its potential to preserve the integrity of the dentin matrix. An in situ study evaluated the effect of a 50 µM E-64 solution on human dentin specimens subjected to erosive challenges. The results demonstrated that treatment with E-64 significantly reduced dentin substance loss compared to a control group. Furthermore, specimens treated with E-64 exhibited a significantly thicker demineralized organic matrix, indicating that the inhibitor helped preserve the collagenous framework from proteolytic degradation.

| Treatment Group | Key Finding | Implication |

|---|---|---|

| Control (Deionized water) | Baseline substance loss and organic matrix thickness. | Represents dentin degradation under erosive challenge without intervention. |

| 50 µM E-64 | Significantly reduced substance loss compared to control. | Inhibition of cysteine cathepsins protects the overall dentin structure. |

| 50 µM E-64 | Significantly thicker demineralized organic matrix observed compared to control. | E-64 preserves the collagen matrix from enzymatic degradation. |

These findings suggest that the application of specific cysteine cathepsin inhibitors like E-64 could be a viable strategy to enhance the acid resistance of dentin and improve the longevity of dental restorations by preventing the breakdown of the hybrid layer.

Differential Effects of this compound Derivatives on Cellular Phenotypes

The biological effects of this compound are often studied using its derivatives, which have been modified to alter properties such as cell permeability. The primary forms are E-64 (the parent compound), E-64c (Loxistatin acid, the active carboxylic acid form), and E-64d (Aloxistatin, the cell-permeable ethyl ester prodrug). caymanchem.comapexbt.comrsc.org The fundamental difference between these compounds lies in their ability to cross cellular membranes, which dictates their utility in different experimental systems and results in varied effects on cellular phenotypes.

E-64 and E-64c are generally considered membrane-impermeable. apexbt.comnih.gov Their effects are most prominent in cell-free systems, on isolated enzymes, or when studying extracellular processes. For example, E-64 effectively blocks the activity of cysteine proteases in the extracellular E/S products of parasites. nih.gov

In contrast, E-64d is designed to be cell-permeable. medchemexpress.comtocris.com Once inside the cell, it is hydrolyzed to the active E-64c form, which then irreversibly inhibits intracellular cysteine proteases like lysosomal cathepsins and cytosolic calpains. apexbt.comnih.gov This property makes E-64d the derivative of choice for studying intracellular functions of these proteases. Consequently, E-64d has been shown to induce a wide range of cellular phenotypes that are not observed with its impermeable counterparts, including inducing G2/M cell cycle arrest, providing neuroprotection in models of spinal cord injury and Alzheimer's disease, and inhibiting viral entry. caymanchem.comnih.govwikipedia.org

The differential permeability and resulting biological activities of E-64 and its derivatives are summarized in the table below.

| Feature | This compound (E-64 / E-64c) | E-64d (Aloxistatin / Loxistatin) |

|---|---|---|

| Chemical Nature | Parent compound / Active carboxylic acid | Ethyl ester prodrug of E-64c |

| Cell Permeability | Low / Impermeable apexbt.comnih.gov | High / Permeable caymanchem.commedchemexpress.com |

| Primary Application | Inhibition of isolated or extracellular enzymes | Inhibition of intracellular enzymes in whole cells and in vivo |

| Reported Cellular Phenotypes | - Blocks ovarian cancer cell invasion in vitro selleckchem.com | - Induces G2/M cell cycle arrest nih.govcaymanchem.com |

Q & A

Q. Q1. What synthetic methodologies are most effective for producing N-(3-Carboxyoxirane-2-carbonyl)leucine, and how can purity be validated?

Methodological Answer: Synthesis typically involves epoxidation of a leucine precursor followed by carboxylation. Key steps include:

- Epoxide formation : Use tert-butyl hydroperoxide (TBHP) with a transition-metal catalyst (e.g., Mn(III)) to oxidize allylic groups .

- Carboxylation : Introduce CO₂ under high pressure or via enzymatic carboxylation (e.g., RuBisCO analogs).

- Purification : Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) for separation, followed by mass spectrometry (MS) and ¹H/¹³C NMR for structural confirmation. Purity validation requires ≥95% by LC-MS and absence of residual solvents (GC-MS) .

Q. Q2. What functional roles does the oxirane-carboxyl moiety play in biochemical assays?

Methodological Answer: The oxirane ring is electrophilic, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes. Experimental approaches include:

- Kinetic assays : Measure inhibition constants (Kᵢ) of target enzymes (e.g., proteases) using fluorogenic substrates.

- Mass spectrometry : Confirm adduct formation via intact protein MS after incubation with the compound .

- Mutagenesis : Replace catalytic cysteine/serine residues to validate binding specificity .

Q. Q3. How should experimental conditions be optimized for stability studies of this compound?

Methodological Answer: Stability depends on pH, temperature, and solvent polarity:

- pH optimization : Use buffered solutions (pH 5–7) to prevent oxirane ring hydrolysis. Monitor degradation via LC-MS over 24–72 hours.

- Temperature control : Store at –80°C in anhydrous DMSO to minimize thermal epoxide opening.

- Solvent selection : Avoid aqueous media during synthesis; use acetonitrile or THF for reactions .

Advanced Research Questions

Q. Q4. How can contradictory data on enzymatic inhibition kinetics be resolved when using this compound?

Methodological Answer: Contradictions often arise from assay design or compound stability:

- Control experiments : Include pre-incubation of the enzyme with the compound to distinguish time-dependent vs. competitive inhibition.

- Batch variability : Validate compound purity and stereochemistry (via chiral HPLC) across batches.

- Environmental factors : Replicate assays under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Q5. What computational models predict the interaction of this compound with non-canonical biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with cysteine-rich domains (e.g., deubiquitinases).

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).

- Machine learning : Train models on existing covalent inhibitor datasets to predict off-target effects .

Q. Q6. What metabolomic strategies identify downstream effects of this compound in cellular systems?

Methodological Answer:

- Isotope tracing : Use ¹³C-labeled leucine to track incorporation into proteins or degradation pathways.

- LC-MS/MS metabolomics : Profile TCA cycle intermediates and amino acid pools after treatment.

- CRISPR screening : Identify synthetic lethal genes via genome-wide knockout libraries under compound stress .

Q. Q7. How can researchers address solubility limitations in in vivo studies?

Methodological Answer:

Q. Q8. What structural analogs of this compound are critical for structure-activity relationship (SAR) studies?

Methodological Answer: Prioritize analogs based on:

- Oxirane substitution : Compare 2-carboxy vs. 3-carboxy regioisomers.

- Amino acid backbone : Replace leucine with valine or isoleucine to assess steric effects.

- Electrophilicity : Introduce electron-withdrawing groups (e.g., nitro) to enhance reactivity .

Data Analysis & Interpretation

Q. Q9. How should researchers differentiate between covalent binding and aggregation-based artifacts?

Methodological Answer:

Q. Q10. What statistical frameworks are robust for analyzing dose-response heterogeneity in cell-based assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.